molecular formula C6H9ClN2O B2901144 2-Hydrazino-phenol; hydrochloride CAS No. 23274-70-6

2-Hydrazino-phenol; hydrochloride

Cat. No. B2901144
CAS RN: 23274-70-6
M. Wt: 160.6
InChI Key: KJWDKCNSXFBJHN-UHFFFAOYSA-N
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Description

“2-Hydrazino-phenol; hydrochloride” is a chemical compound that is likely to be a derivative of phenol, which is a hydroxyl derivative of benzene . It’s important to note that the specific compound “this compound” is not widely documented, and the information available is limited.


Chemical Reactions Analysis

Phenols are known to be highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon .


Physical And Chemical Properties Analysis

Phenols generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . They are also soluble in water due to the ability to form hydrogen bonding .

Mechanism of Action

Target of Action

The primary targets of 2-Hydrazino-phenol; Hydrochloride are likely to be similar to those of other hydrazine and phenol derivatives. Hydrazine derivatives are known to interact with various biological targets, including multiple receptors . Phenolic compounds, on the other hand, are known to interact with a variety of enzymes and proteins, influencing numerous biochemical pathways .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to various biochemical changes. As a hydrazine derivative, it can undergo nucleophilic addition reactions, forming hydrazone derivatives . This is a variation of the imine forming reaction, which can lead to significant changes in the biochemical environment .

Biochemical Pathways

The compound affects various biochemical pathways. Phenolic compounds are biosynthesized via the shikimic acid pathway or the malonate/acetate pathway, also known as the polyketide pathway . They are involved in a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial activities .

Pharmacokinetics

The pharmacokinetics of this compound, like other hydrazine and phenol derivatives, would involve its absorption, distribution, metabolism, and excretion (ADME). After administration, the compound would be rapidly absorbed and distributed throughout the body . Its metabolism would likely involve enzymatic reactions, and it would be excreted through the kidneys .

Result of Action

The result of the action of this compound would be the modulation of various biochemical pathways and physiological processes. This could lead to a range of effects, depending on the specific targets and pathways involved. For instance, hydrazine derivatives have been reported to have antiviral, anti-inflammatory, and anticancer activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the specific physiological conditions of the individual. For instance, the reaction of hydrazine derivatives can be influenced by the presence of a base and heat .

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Hydrazino-phenol; hydrochloride in lab experiments is its low toxicity. It has also been found to be stable under various experimental conditions. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 2-Hydrazino-phenol; hydrochloride. One area of research is its potential use in the treatment of neurodegenerative diseases. Another area of research is its potential use as an anticancer agent. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

2-Hydrazino-phenol; hydrochloride can be synthesized by reacting 2-nitrophenol with hydrazine hydrate in the presence of a reducing agent such as sodium dithionite. The resulting product is then treated with hydrochloric acid to obtain this compound.

Scientific Research Applications

2-Hydrazino-phenol; hydrochloride has been studied for its potential applications in various scientific research fields. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Safety and Hazards

While specific safety data for “2-Hydrazino-phenol; hydrochloride” is not available, phenols are known to be corrosive and can cause severe skin burns and eye damage . They may also cause respiratory irritation .

properties

IUPAC Name

2-hydrazinylphenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c7-8-5-3-1-2-4-6(5)9;/h1-4,8-9H,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWDKCNSXFBJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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